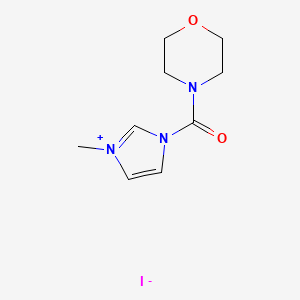
3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it a valuable compound for research and industrial purposes.
准备方法
The synthesis of 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide typically involves a multi-step process. One common method includes the reaction of 3-methylimidazole with morpholine-4-carbonyl chloride in the presence of a base to form the intermediate product. This intermediate is then treated with iodine to yield the final product, this compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
化学反应分析
3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazolium ring allows for substitution reactions, where different substituents can be introduced using appropriate reagents.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the formation of corresponding imidazole and morpholine derivatives.
科学研究应用
3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide involves its interaction with specific molecular targets. The imidazolium ion can interact with nucleophilic sites on biomolecules, leading to the inhibition of certain enzymes or disruption of cellular processes. The morpholine moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
相似化合物的比较
3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide can be compared with other imidazolium salts, such as:
1-butyl-3-methylimidazolium chloride: Known for its use as an ionic liquid in green chemistry applications.
1-ethyl-3-methylimidazolium acetate: Used as a solvent and catalyst in various chemical reactions.
1-methyl-3-octylimidazolium bromide: Studied for its potential in electrochemical applications.
The uniqueness of this compound lies in its specific structure, which combines the imidazolium ion with a morpholine moiety, providing distinct chemical and biological properties.
属性
IUPAC Name |
(3-methylimidazol-3-ium-1-yl)-morpholin-4-ylmethanone;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O2.HI/c1-10-2-3-12(8-10)9(13)11-4-6-14-7-5-11;/h2-3,8H,4-7H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQYJJLRFOBIIF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=O)N2CCOCC2.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
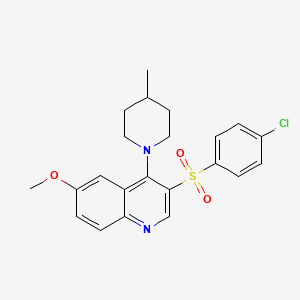

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2656380.png)
![N'-(3,4-dimethylphenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2656381.png)
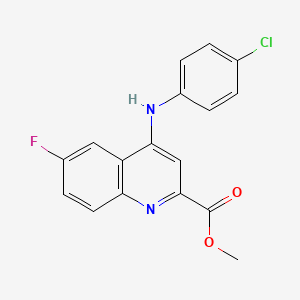
![tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B2656383.png)
![[5-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol](/img/structure/B2656386.png)
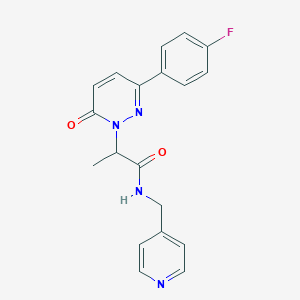
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2656388.png)
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2656391.png)
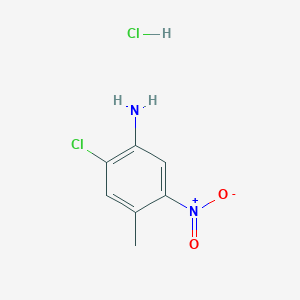
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2656396.png)
![N-cyclopentyl-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2656397.png)

